Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate
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Overview
Description
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate is a complex organic compound with a unique structure that includes a benzyloxy group, a phenylmethyl group, and a diphenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzyloxyphenylmethyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)benzyl alcohol.
Introduction of the diphenylethylamino group: The intermediate is then reacted with 2,2-diphenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amine.
Esterification: Finally, the amine is esterified with methyl chloroacetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the diphenylethylamino group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group.
Methyl 2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Methyl 2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate is unique due to the presence of both a benzyloxy group and a diphenylethylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-34-31(33)23-32(22-30(27-13-7-3-8-14-27)28-15-9-4-10-16-28)21-25-17-19-29(20-18-25)35-24-26-11-5-2-6-12-26/h2-20,30H,21-24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVYYMFBHQTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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